molecular formula C15H11N3O3 B11691930 3-(2-Methyl-5-nitroanilino)indol-2-one

3-(2-Methyl-5-nitroanilino)indol-2-one

Cat. No.: B11691930
M. Wt: 281.27 g/mol
InChI Key: WXYIUYJQWSBELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-5-nitroanilino)indol-2-one is a synthetic indol-2-one derivative featuring a 2-methyl-5-nitroanilino substituent at position 3 of the indole core. The indol-2-one scaffold is widely studied in medicinal chemistry due to its versatility in drug design, particularly for targeting enzymes and receptors. The nitro group in the anilino moiety may enhance electrophilic interactions, while the methyl group contributes to steric and lipophilic properties, influencing bioavailability and target binding .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11N3O3/c1-9-6-7-10(18(20)21)8-13(9)16-14-11-4-2-3-5-12(11)17-15(14)19/h2-8H,1H3,(H,16,17,19)

InChI Key

WXYIUYJQWSBELW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3NC2=O

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Methyl-5-nitroanilino)indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. In this method, phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific reaction conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-(2-Methyl-5-nitroanilino)indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of indol-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indol-2-one Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
3-(2-Methyl-5-nitroanilino)indol-2-one 2-Methyl-5-nitroanilino at position 3 ~299.28 (calculated) Hypothesized DNA interaction, lipophilicity N/A
3-[(2,4-Dimethylphenyl)amino]-5-nitroindol-2-one 2,4-Dimethylphenylamino at position 3, nitro at position 5 297.31 Increased steric bulk, potential kinase inhibition
(E)-3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one Nitroimidazole methylene at position 3, nitro at position 5 366.27 Potent inhibitor against drug-resistant pathogens
7-Fluoro-1-methyl-5-nitroindol-2-one Fluoro at 7, methyl at 1, nitro at 5 226.17 Enhanced metabolic stability, solubility
5-(2-Nitroanilino)-2-phenylisoindol-1-one 2-Nitroanilino at position 5, phenyl at 2 (isoindol-1-one core) 345.35 Altered geometry, potential CNS activity
SR121463B (V2R antagonist) Complex substituents (morpholinoethoxy, tert-butylcarbamoyl) ~600 (estimated) Vasopressin receptor antagonism

Physicochemical Properties

  • Lipophilicity: The methyl group in 3-(2-methyl-5-nitroanilino)indol-2-one likely enhances lipophilicity compared to the fluoro-substituted analog (), which may exhibit better aqueous solubility due to fluorine’s electronegativity .
  • Electron-Withdrawing Effects: The nitro group in the anilino moiety (target compound) vs. the indole ring () influences electron distribution, affecting reactivity in redox environments.

Biomolecular Interactions

  • DNA/BSA Binding: Indol-2-ones with arylidene motifs () show dual DNA and bovine serum albumin (BSA) interactions, suggesting that the target compound’s nitroanilino group may similarly intercalate DNA or bind hydrophobic pockets in proteins .
  • Receptor Targeting : The V2R antagonist SR121463B () demonstrates that indol-2-ones can achieve high receptor specificity with tailored substituents, a strategy applicable to optimizing the target compound .

Biological Activity

3-(2-Methyl-5-nitroanilino)indol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structure, which combines an indole core with a nitroaniline moiety, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(2-Methyl-5-nitroanilino)indol-2-one is C12_{12}H10_{10}N4_{4}O2_{2}, with a molecular weight of approximately 230.23 g/mol. The compound features a methyl group and a nitro group on the aniline ring, which are significant for its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that 3-(2-Methyl-5-nitroanilino)indol-2-one exhibits promising anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. Studies suggest that compounds with similar structures often interact with critical cellular pathways, leading to apoptosis in cancer cells. For instance, molecular docking studies have demonstrated strong binding affinities to target proteins associated with tumor growth.

Antimicrobial Activity

The presence of the nitro group is hypothesized to enhance the compound's antimicrobial properties. This group may disrupt essential cellular processes in bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Preliminary studies have indicated that the compound can inhibit the growth of various microbial strains, though specific data on efficacy and mechanisms remain limited.

Synthesis Methods

The synthesis of 3-(2-Methyl-5-nitroanilino)indol-2-one can be achieved through several methods, including:

  • Condensation Reactions : Utilizing indole derivatives and nitroaniline compounds.
  • Cyclization Techniques : Employing suitable catalysts to facilitate the formation of the indole structure.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of 3-(2-Methyl-5-nitroanilino)indol-2-one:

Compound NameStructural FeaturesUnique Aspects
5-NitroindoleContains a nitro group on the indole ringSimpler structure; primarily used in synthesis
2-Methyl-5-nitroanilineAn aniline derivative with methyl and nitro groupsLacks the indole core but retains similar reactivity
Indole-3-acetic acidA naturally occurring indole derivativeFunctions as a plant hormone
6-BromoindoleBrominated indole derivativeUsed as a building block for more complex molecules

The combination of both indole and nitroaniline functionalities in 3-(2-Methyl-5-nitroanilino)indol-2-one potentially enhances its biological activity compared to simpler compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.